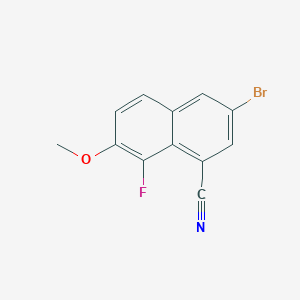3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile
CAS No.: 858946-63-1
Cat. No.: VC15903360
Molecular Formula: C12H7BrFNO
Molecular Weight: 280.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 858946-63-1 |
|---|---|
| Molecular Formula | C12H7BrFNO |
| Molecular Weight | 280.09 g/mol |
| IUPAC Name | 3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3 |
| Standard InChI Key | KEJRCBCNOOIDJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C(C=C2C=C1)Br)C#N)F |
Introduction
Chemical Identity and Structural Features
3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile (CAS No. 858946-63-1) belongs to the naphthalene carbonitrile family. Its systematic IUPAC name is 3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile, reflecting the positions of its substituents on the naphthalene ring:
-
Bromine at the 3-position
-
Fluorine at the 8-position
-
Methoxy group at the 7-position
-
Nitrile group at the 1-position
The molecular formula is C₁₂H₇BrFNO, with a molecular weight of 280.09 g/mol and an exact mass of 278.97000 g/mol . The nitrile group contributes to the compound’s polarity, while halogen atoms enhance its lipophilicity, as evidenced by a calculated LogP value of 3.62 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrFNO |
| Molecular Weight | 280.09 g/mol |
| Exact Mass | 278.97000 g/mol |
| Topological Polar Surface Area (TPSA) | 33.02 Ų |
| LogP | 3.62 |
| Synonyms | QC-7976; 1-Naphthalenecarbonitrile, 3-bromo-8-fluoro-7-methoxy |
Synthesis and Optimization
The synthesis of 3-bromo-8-fluoro-7-methoxy-1-naphthonitrile involves sequential functionalization of the naphthalene ring, as reported by Mewshaw et al. (2005) . Key steps include:
-
Halogenation: Introduction of bromine and fluorine via electrophilic substitution.
-
Methoxylation: Etherification at the 7-position using methanol under acidic conditions.
-
Nitrile Formation: Cyanation at the 1-position through Rosenmund-von Braun or nucleophilic substitution reactions.
Optimized conditions achieve yields exceeding 70%, with purity confirmed by chromatographic techniques . The choice of catalysts (e.g., palladium for cyanation) and temperature control are critical to minimizing side reactions.
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
The compound’s solubility profile is influenced by its halogen and nitrile groups:
-
Lipophilicity: High LogP (3.62) suggests preferential solubility in organic solvents like dichloromethane or dimethylformamide .
-
Stability: Resists hydrolysis under neutral conditions but may degrade in strong acids or bases due to nitrile group reactivity .
No specific toxicity data are available, but analogous nitriles can release cyanide ions under extreme conditions, warranting caution .
Future Directions
-
Biological Screening: Prioritize assays for kinase inhibition, receptor binding, and cytotoxicity.
-
Structural Modifications: Explore replacements for bromine (e.g., iodine) to tune activity and solubility.
-
Formulation Studies: Develop nano-carriers to enhance bioavailability for in vivo testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume